Silver bifluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Silver bifluoride is a useful research compound. Its molecular formula is AgF2H and its molecular weight is 146.873 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Dental Applications

Silver bifluoride is primarily utilized in dentistry for caries management. Its applications include:

- Caries Prevention : Studies have shown that silver diamine fluoride (SDF), a related compound, effectively inhibits the progression of carious lesions. SDF has demonstrated high preventive fractions in permanent teeth among children and older adults compared to other topical treatments like sodium fluoride varnish .

- Biofilm Disruption : Silver ions disrupt biofilm formation by interfering with bacterial cell wall integrity and metabolic processes. Research indicates that SDF can significantly reduce the viability of cariogenic bacteria such as Streptococcus mutans and Enterococcus faecalis .

- Remineralization : The fluoride component facilitates the substitution of hydroxyapatite with fluorapatite in dental tissues, enhancing resistance to acid demineralization .

Material Science

This compound is also explored in material science for its potential in drug delivery systems and coatings:

- Antibiofilm Coatings : Research has indicated that nano silver fluoride can be incorporated into elastomeric materials for sustained release, providing prolonged antibacterial effects in orthodontic applications .

- Sustained Release Mechanisms : Studies show that coatings containing this compound can release both silver ions and fluoride over time, which can be beneficial in maintaining oral health through continuous antibacterial action .

Case Study 1: Efficacy of Silver Diamine Fluoride in Pediatric Dentistry

A systematic review evaluated the effectiveness of SDF in managing dental caries among children. The review encompassed 11 studies comparing SDF with other treatments. Results indicated that SDF not only halted carious progression but also showed a significant reduction in the need for invasive procedures .

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| Thibodeau et al. (1978) | Children | SDF vs. Control | Significant reduction in caries progression |

| Hiraishi et al. (2022) | Primary molars | SDF application | Inhibition of enamel demineralization |

Case Study 2: this compound in Geriatric Care

In a study focusing on elderly patients with limited oral care capabilities, the application of this compound combined with stannous fluoride was shown to effectively prevent root caries. This approach was particularly beneficial for patients with dementia or frailty, highlighting the compound's role in minimally invasive dental care strategies .

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| Hendre et al. (2017) | Elderly patients | AgF + SnF2 | Effective arrest of root caries |

化学反応の分析

Catalytic Activity in SuFEx Reactions

Silver bifluoride-derived catalysts exhibit exceptional activity in SuFEx click chemistry, enabling polymerization of aryl silyl ethers with fluorosulfates or sulfonyl fluorides.

Key findings:

-

Reaction efficiency: Bifluoride salts reduce catalyst loadings to 0.05–0.1 mol% , significantly lower than organosuperbases like DBU (10 mol%) .

-

Polymer synthesis: Polysulfates and polysulfonates with Mₙ up to 100 kDa (PDI = 1.4–2.0) are achievable, demonstrating narrow polydispersity and functional group tolerance .

-

By-product recycling: Released tert-butyldimethylsilyl fluoride (TBSF) can be reused for silyl ether monomer synthesis, enhancing cost-effectiveness .

Mechanism:

The bifluoride ion ([FHF]⁻) acts as a Brønsted acid, facilitating fluoride displacement via a two-step process:

-

Activation: [FHF]⁻ protonates the silyl ether, generating a reactive intermediate.

-

Nucleophilic attack: Fluoride ion attacks the electrophilic sulfur center, forming the sulfate/sulfonate linkage .

Stability and Decomposition Pathways

This compound’s reactivity is influenced by environmental factors:

-

Light sensitivity: Prolonged exposure to light reduces Ag⁺[FHF]⁻, forming metallic silver (Ag⁰) and HF .

-

Hydrolysis: In aqueous solutions, Ag⁺[FHF]⁻ decomposes to AgF and HF, which further reacts with calcium sources (e.g., hydroxyapatite) to form CaF₂ or fluorapatite .

-

Redox reactions: Ag⁺[FHF]⁻ reacts violently with reducing agents like boron or silicon, producing explosive by-products .

Table 2: Decomposition Products

| Condition | Products | Application Relevance |

|---|---|---|

| Aqueous hydrolysis | AgF, HF, CaF₂ (if Ca²⁺ present) | Dental caries treatment |

| Photoreduction | Ag⁰, HF | Material degradation |

Industrial and Practical Considerations

-

Cost: this compound is expensive (~$1,000–1,400/kg), limiting large-scale use despite its catalytic efficiency .

-

Safety: Requires storage in Teflon or passivated containers due to corrosivity and hygroscopicity .

-

Environmental impact: HF release necessitates stringent handling protocols to avoid occupational hazards .

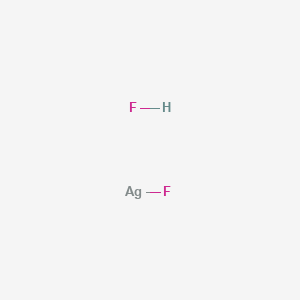

特性

分子式 |

AgF2H |

|---|---|

分子量 |

146.873 g/mol |

IUPAC名 |

fluorosilver;hydrofluoride |

InChI |

InChI=1S/Ag.2FH/h;2*1H/q+1;;/p-1 |

InChIキー |

BABIQFTUTNDWMB-UHFFFAOYSA-M |

正規SMILES |

F.F[Ag] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。